molecular formula C8H14N2O4S B12976862 2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Katalognummer: B12976862
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: PPYRCPVAMQAWKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a thiazolidine derivative with an amino acid precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidine-4-carboxylic acid: A simpler analog with similar structural features.

    5,5-Dimethylthiazolidine-4-carboxylic acid: Another related compound with a similar thiazolidine ring structure.

Uniqueness

2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H14N2O4S

Molekulargewicht

234.28 g/mol

IUPAC-Name

2-[amino(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H14N2O4S/c1-8(2)4(7(13)14)10-5(15-8)3(9)6(11)12/h3-5,10H,9H2,1-2H3,(H,11,12)(H,13,14)

InChI-Schlüssel

PPYRCPVAMQAWKE-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(NC(S1)C(C(=O)O)N)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.